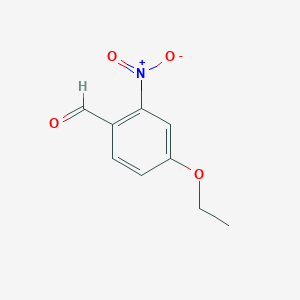

4-Ethoxy-2-nitrobenzaldehyde

Übersicht

Beschreibung

4-Ethoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethoxy group at the fourth position and a nitro group at the second position. This compound is known for its applications in organic synthesis and various chemical reactions due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-nitrobenzaldehyde typically involves the nitration of 4-ethoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure controlled reaction conditions and to prevent over-nitration. The reaction is as follows:

C9H9NO3+HNO3→C9H9NO4+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production scale and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Reduction: 4-Ethoxy-2-aminobenzaldehyde.

Oxidation: 4-Ethoxy-2-nitrobenzoic acid.

Substitution: Products vary based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Ethoxy-2-nitrobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 4-Ethoxy-2-nitrobenzaldehyde involves its interaction with specific molecular targets, depending on the context of its use. For instance, in reduction reactions, the nitro group undergoes electron transfer processes facilitated by reducing agents, leading to the formation of an amino group. The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives based on the reactants involved.

Vergleich Mit ähnlichen Verbindungen

4-Methoxy-2-nitrobenzaldehyde: Similar in structure but with a methoxy group instead of an ethoxy group.

2-Nitrobenzaldehyde: Lacks the ethoxy group, making it less bulky and potentially less reactive in certain substitution reactions.

4-Ethoxybenzaldehyde: Lacks the nitro group, which significantly alters its reactivity and applications.

Uniqueness: 4-Ethoxy-2-nitrobenzaldehyde is unique due to the presence of both the ethoxy and nitro groups, which confer distinct electronic and steric properties. These properties make it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations and applications.

Biologische Aktivität

4-Ethoxy-2-nitrobenzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound, with the molecular formula C9H11NO3, features an ethoxy group and a nitro group attached to a benzaldehyde backbone. The presence of these functional groups contributes to its reactivity and biological properties.

The biological activity of this compound is largely attributed to the nitro group, which can undergo bioreduction within biological systems. This reduction can generate reactive intermediates that interact with cellular macromolecules, leading to various therapeutic effects. Specifically, nitro compounds are known for their ability to produce toxic intermediates that can damage DNA, thus exhibiting antimicrobial and anticancer properties .

1. Antimicrobial Activity

Nitro compounds, including derivatives of this compound, have demonstrated significant antimicrobial effects. The mechanism typically involves the reduction of the nitro group to form reactive species that bind covalently to DNA, resulting in cell death. Studies have shown that such compounds can be effective against various pathogens, including bacteria and protozoa .

2. Anticancer Properties

Research indicates that this compound may possess anticancer activity. For instance, derivatives have been tested against cancer cell lines with promising results. The compound's structure allows it to induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival .

Table 1: Summary of Biological Activities

Case Study: Antiparasitic Activity

In a study focusing on antiplasmodial activity, derivatives of this compound were synthesized and tested against Plasmodium falciparum. The results indicated a strong selectivity index, suggesting that modifications to the compound could enhance its efficacy as an antimalarial agent .

Eigenschaften

IUPAC Name |

4-ethoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-14-8-4-3-7(6-11)9(5-8)10(12)13/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSNFZKBCRTUKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.